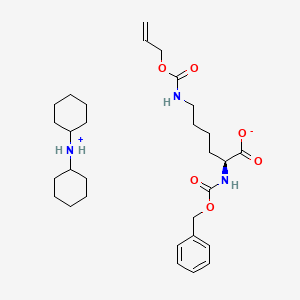
(S)-6-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoicaciddicyclohexylaminesalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid dicyclohexylamine salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including allyloxy, benzyloxy, and carbonyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid dicyclohexylamine salt typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using allyloxycarbonyl and benzyloxycarbonyl protecting groups. The key steps in the synthesis include:
- Protection of the amino groups with allyloxycarbonyl and benzyloxycarbonyl groups.
- Coupling of the protected amino acids to form the desired hexanoic acid derivative.
- Formation of the dicyclohexylamine salt by reacting the hexanoic acid derivative with dicyclohexylamine.
The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of (S)-6-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid dicyclohexylamine salt may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective starting materials, efficient purification techniques, and adherence to safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid dicyclohexylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(S)-6-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid dicyclohexylamine salt has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (S)-6-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid dicyclohexylamine salt involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent or non-covalent bonds with target molecules, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives and peptides with protective groups such as allyloxycarbonyl and benzyloxycarbonyl. Examples include:
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid derivatives.
- β-Amino carbonyl compounds.
Uniqueness
(S)-6-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid dicyclohexylamine salt is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C30H47N3O6 |
|---|---|
Molekulargewicht |
545.7 g/mol |
IUPAC-Name |
dicyclohexylazanium;(2S)-2-(phenylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H24N2O6.C12H23N/c1-2-12-25-17(23)19-11-7-6-10-15(16(21)22)20-18(24)26-13-14-8-4-3-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-5,8-9,15H,1,6-7,10-13H2,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2/t15-;/m0./s1 |
InChI-Schlüssel |
HSUUXMDZXQNLSG-RSAXXLAASA-N |
Isomerische SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)[NH2+]C2CCCCC2 |
Kanonische SMILES |
C=CCOC(=O)NCCCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)[NH2+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)

![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)

![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)
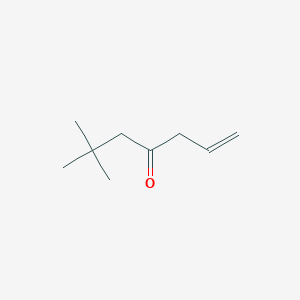
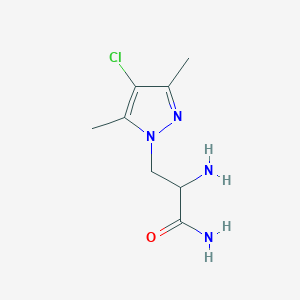
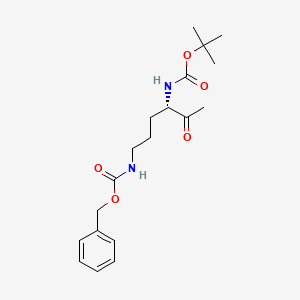
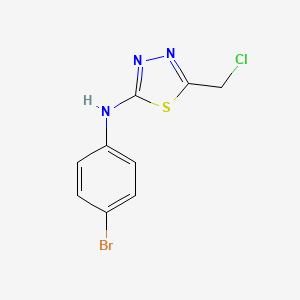
![2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13078418.png)
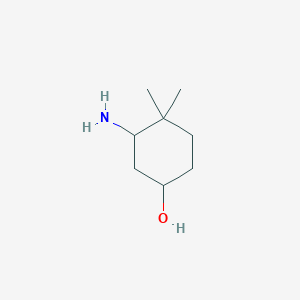
![1-[(5-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078427.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)
